molecular formula C22H25N3O3S B2487983 2,4,5-trimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 946316-38-7

2,4,5-trimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2487983
CAS No.: 946316-38-7
M. Wt: 411.52
InChI Key: MRKZHABINFRPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-trimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, a pyridazine ring, and multiple methyl groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-(6-(p-tolyl)pyridazin-3-yloxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,4,5-trimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The pyridazine ring may interact with nucleic acids or proteins, affecting cellular processes. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-trimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is unique due to its combination of a sulfonamide group, a pyridazine ring, and multiple methyl groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2,4,5-trimethyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-15-5-7-19(8-6-15)20-9-10-22(25-24-20)28-12-11-23-29(26,27)21-14-17(3)16(2)13-18(21)4/h5-10,13-14,23H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKZHABINFRPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.